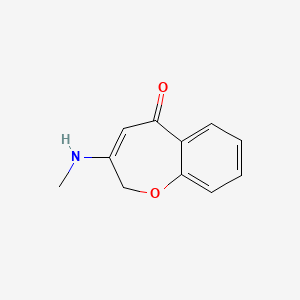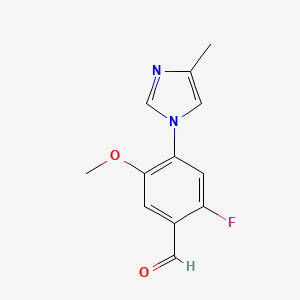
(S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one is an organic compound that features a fluoromethyl group attached to a dihydrofuranone ring
准备方法
Synthetic Routes and Reaction Conditions
One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane . This process uses fluoroiodomethane as a fluoromethyl radical source, activated by visible light and tris(trimethylsilyl)silane, to form the desired compound.
Industrial Production Methods
Industrial production of (S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one may involve scaling up the aforementioned synthetic route. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency, making the process suitable for large-scale production.
化学反应分析
Types of Reactions
(S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include fluorinated carboxylic acids, fluorinated alcohols, and various substituted dihydrofuranones.
科学研究应用
(S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.
作用机制
The mechanism by which (S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one exerts its effects involves the formation of fluoromethyl radicals. These radicals can interact with various molecular targets, including enzymes and receptors, leading to the modulation of biological pathways. The compound’s unique structure allows it to participate in specific interactions that are not possible with non-fluorinated analogs .
相似化合物的比较
Similar Compounds
Fluoroiodomethane: Used as a precursor in the synthesis of fluoromethylated compounds.
Trifluoromethyl phenyl sulfone: Utilized in trifluoromethylation reactions.
Fluorohydrins: Compounds containing fluorine and hydroxyl groups, used in various chemical transformations.
Uniqueness
(S)-4-(Fluoromethyl)-dihydrofuran-2(3H)-one is unique due to its specific fluoromethyl-dihydrofuranone structure, which imparts distinct chemical and biological properties. Its ability to form stable fluoromethyl radicals and participate in selective reactions makes it valuable in both research and industrial applications.
属性
CAS 编号 |
916069-80-2 |
|---|---|
分子式 |
C5H7FO2 |
分子量 |
118.11 g/mol |
IUPAC 名称 |
4-(fluoromethyl)oxolan-2-one |
InChI |
InChI=1S/C5H7FO2/c6-2-4-1-5(7)8-3-4/h4H,1-3H2 |
InChI 键 |
SNOBQHSFTVYKRO-UHFFFAOYSA-N |
规范 SMILES |
C1C(COC1=O)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 2-(6-bromobenzo[D]thiazol-2-YL)acetate](/img/structure/B8791348.png)
![3-(1,3-Benzodioxol-5-yl)-3-[(2-phenylacetyl)amino]propanoic acid](/img/structure/B8791354.png)






![3-(4,4-Dimethyl-2-oxo-2,4-dihydro-1H-benzo[D][1,3]oxazin-6-YL)benzonitrile](/img/structure/B8791411.png)

